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Diethyl L-(+)-Tartrate-13C4

Cat. No.: B1153689
M. Wt: 210.16
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Description

Significance of Diethyl L-(+)-Tartrate in Chiral Organic Synthesis and Catalysis

To appreciate the importance of the labeled compound, one must first understand the role of its parent, Diethyl L-(+)-Tartrate (DET). DET is a readily available and relatively inexpensive chiral molecule derived from L-(+)-tartaric acid, a natural product. guidechem.comthieme-connect.com Its primary significance lies in its widespread use as a chiral auxiliary and ligand in asymmetric catalysis, most notably in the Sharpless-Katsuki epoxidation. thieme-connect.comwikipedia.org This Nobel Prize-winning reaction allows for the highly enantioselective conversion of allylic alcohols to chiral epoxides, which are versatile building blocks in the synthesis of a vast array of complex molecules, including pharmaceuticals and agrochemicals. wikipedia.orgnumberanalytics.comchemimpex.com

In the Sharpless epoxidation, Diethyl L-(+)-Tartrate complexes with titanium tetraisopropoxide to form a chiral catalyst. jove.comwikipedia.org This catalyst directs the delivery of an oxygen atom to one specific face of the double bond of the allylic alcohol, resulting in the formation of a single, desired enantiomer of the epoxide product. jove.comntu.edu.sg The stereochemical outcome of the reaction can be predictably controlled by the choice of the tartrate enantiomer; L-(+)-DET directs the epoxidation to one face, while its enantiomer, D-(-)-DET, directs it to the opposite face. numberanalytics.comjove.com This level of control is paramount in the synthesis of chiral drugs, where often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or even harmful. Beyond the Sharpless epoxidation, Diethyl L-(+)-Tartrate and its derivatives are employed in a variety of other asymmetric transformations, solidifying its status as a cornerstone of modern chiral synthesis. thieme-connect.com

Table 1: Properties of Diethyl L-(+)-Tartrate

Property Value
Chemical Formula C₈H₁₄O₆
Molar Mass 206.19 g/mol
Appearance Colorless liquid
Boiling Point 280 °C (536 °F; 553 K)
CAS Number 87-91-2

Data sourced from references wikipedia.orgnist.govnih.gov

Strategic Importance of Carbon-13 Isotopic Labeling for Mechanistic and Analytical Investigations

The introduction of carbon-13 (¹³C) isotopes into a molecule like Diethyl L-(+)-Tartrate opens up new avenues for detailed scientific inquiry. thisisant.com Carbon-13 is a stable, non-radioactive isotope of carbon that possesses a nuclear spin, a property absent in the much more abundant carbon-12 isotope. wikipedia.org This nuclear spin makes ¹³C-labeled compounds detectable by nuclear magnetic resonance (NMR) spectroscopy, a powerful analytical technique for structure elucidation. thisisant.com By selectively incorporating ¹³C atoms into the tartrate molecule, chemists can use ¹³C NMR to monitor the specific carbon atoms throughout a chemical reaction, providing unambiguous evidence for bond-forming and bond-breaking events. This is a critical tool for elucidating complex reaction mechanisms. symeres.com

Furthermore, the increased mass of the ¹³C isotope allows for differentiation by mass spectrometry. wikipedia.org This technique separates ions based on their mass-to-charge ratio. By using a ¹³C-labeled compound, researchers can easily distinguish it from its unlabeled counterpart in a mixture, which is invaluable for quantitative studies and for tracing the metabolic pathways of drugs and other bioactive molecules. symeres.com The use of stable isotopes like ¹³C is particularly advantageous in biological and environmental studies as it avoids the safety concerns and regulatory hurdles associated with radioactive isotopes. wikipedia.org

Table 2: Comparison of Carbon-12 and Carbon-13 Isotopes

Property Carbon-12 (¹²C) Carbon-13 (¹³C)
Natural Abundance ~98.9% ~1.1%
Neutrons 6 7
Nuclear Spin (I) 0 1/2
NMR Activity Inactive Active

Data sourced from reference wikipedia.org

Research Trajectories and Academic Relevance of Diethyl L-(+)-Tartrate-13C4

The academic relevance of this compound lies at the intersection of asymmetric catalysis and mechanistic studies. By employing this labeled compound in reactions like the Sharpless epoxidation, researchers can gain a more profound understanding of the catalyst's structure and the transition states involved in the stereoselective oxygen transfer. For instance, ¹³C NMR studies could pinpoint which carbon atoms of the tartrate ligand are most intimately involved in the catalytic cycle, providing insights that could lead to the design of even more efficient and selective catalysts.

Beyond catalysis, this compound can serve as a chiral derivatizing agent for the analysis of other chiral molecules. mdpi.com By reacting it with a mixture of enantiomers of another compound, two diastereomers are formed. Because these diastereomers have different physical properties, they can be separated and quantified using standard chromatographic techniques. The presence of the ¹³C label provides an additional analytical handle, allowing for more sensitive and accurate determination of enantiomeric excess, particularly when coupled with mass spectrometry. doi.org As the demand for enantiomerically pure compounds continues to grow in fields ranging from pharmaceuticals to materials science, the development and application of advanced analytical tools like this compound will undoubtedly play a crucial role in advancing these areas of research.

Properties

Molecular Formula

C₄¹³C₄H₁₄O₆

Molecular Weight

210.16

Synonyms

(2R,3R)-2,3-dihydroxy-butanedioic Acid 1,4-Diethyl Ester-13C4;  (2R,3R)-2,3-dihydroxy-butanedioic Acid Diethyl Ester-13C4;  2,3-Dihydroxy-[R-(R*,R*)]-butanedioic Acid Diethyl Ester-13C4;  Diethyl Ester Tartaric Acid-13C4;  (+)-(R,R)-Diethyl Tartrate-13C

Origin of Product

United States

Synthetic Methodologies for Diethyl L + Tartrate 13c4

Precursor Synthesis and Isotopic Enrichment Strategies

The cornerstone of synthesizing Diethyl L-(+)-Tartrate-¹³C₄ lies in the preparation of L-(+)-tartaric acid fully labeled with carbon-13 at all four carbon positions (L-(+)-Tartaric acid-¹³C₄). This isotopically enriched precursor is the foundation upon which the final product is built, demanding precise control over isotopic incorporation to ensure high enrichment levels.

Pathways for Carbon-13 Incorporation into Tartaric Acid Scaffolds

The introduction of four ¹³C atoms into the tartaric acid molecule can be approached through biosynthetic or chemical synthesis routes.

Biosynthetic Approaches:

One viable, though often complex, strategy involves leveraging biological pathways. Certain microorganisms or plant-based systems can synthesize tartaric acid from simpler carbon sources. By providing a ¹³C-enriched precursor, such as [U-¹³C]-glucose, it is possible to biosynthetically produce L-(+)-tartaric acid-¹³C₄. For instance, grape berries are known to synthesize L-(+)-tartaric acid from glucose through a series of enzymatic reactions. While this method offers the advantage of inherent stereoselectivity, yielding the desired L-(+)-isomer, controlling the specific labeling pattern and achieving high isotopic enrichment can be challenging and may result in a mixture of isotopologues.

Chemical Synthesis:

A more direct and controllable method involves the chemical synthesis of L-(+)-tartaric acid-¹³C₄ from ¹³C-labeled starting materials. A plausible synthetic route could commence with a fully ¹³C-labeled two-carbon synthon, such as [¹³C₂]-acetylene or [¹³C₂]-glyoxal. These precursors can then be subjected to a series of reactions to construct the four-carbon backbone of tartaric acid. For example, the dimerization of a protected [¹³C₂]-glyoxal derivative followed by stereoselective dihydroxylation could yield the desired tartaric acid scaffold. This approach offers greater control over the isotopic purity of the final product.

A key challenge in the chemical synthesis is the stereoselective introduction of the two hydroxyl groups to achieve the desired (2R, 3R) configuration of L-(+)-tartaric acid. Asymmetric dihydroxylation reactions, often catalyzed by osmium complexes with chiral ligands, are powerful tools for achieving this transformation with high enantioselectivity.

PathwayStarting Material ExampleKey StepsAdvantagesDisadvantages
Biosynthesis [U-¹³C]-GlucoseFermentation/Metabolic ConversionInherent stereoselectivity (L-isomer)Lower isotopic purity, complex purification
Chemical Synthesis [¹³C₂]-AcetyleneDimerization, Stereoselective DihydroxylationHigh isotopic purity, better controlRequires stereoselective synthesis steps

Regio- and Stereoselective Functionalization Approaches

Once L-(+)-tartaric acid-¹³C₄ is obtained, further functionalization may be necessary prior to esterification. Regio- and stereoselective protection of the hydroxyl and carboxylic acid groups is crucial for directing subsequent reactions and preventing unwanted side products.

The two carboxylic acid groups and two hydroxyl groups of tartaric acid offer multiple sites for reaction. To achieve regioselectivity, one can exploit the C₂ symmetry of the molecule. For instance, reaction with a bulky protecting group under controlled conditions may favor the formation of a mono-protected intermediate.

A common strategy involves the formation of an acetal or ketal by reacting the diol with an aldehyde or ketone, respectively. This protects the two hydroxyl groups simultaneously and allows for selective reactions at the carboxylic acid functionalities. For example, the reaction of L-(+)-tartaric acid-¹³C₄ with acetone in the presence of an acid catalyst yields the corresponding acetonide, which can then be selectively esterified.

Subsequent transformations of the protected tartaric acid scaffold can be used to introduce other functional groups or modify the molecule in a regio- and stereoselective manner, further expanding its utility as a chiral building block.

Esterification and Derivatization Protocols for Diethyl L-(+)-Tartrate-¹³C₄

With the ¹³C₄-labeled tartaric acid precursor in hand, the final step involves the esterification of the two carboxylic acid groups with ethanol to yield Diethyl L-(+)-Tartrate-¹³C₄.

Optimized Esterification Techniques for High Isotopic Purity

The esterification of L-(+)-tartaric acid-¹³C₄ with ethanol is typically carried out under acidic conditions. The classic Fischer-Speier esterification, which involves refluxing the carboxylic acid and alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a widely used method.

To maintain high isotopic purity, it is essential to use anhydrous conditions to prevent any potential exchange of the ¹³C-labeled carboxyl groups. The use of dry ethanol and a non-aqueous acid catalyst is therefore critical.

Alternative esterification methods that proceed under milder conditions can also be employed to minimize the risk of side reactions or degradation of the labeled compound. These methods include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with ethanol.

The choice of esterification method will depend on the scale of the reaction and the desired purity of the final product. Careful monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy is essential to determine the optimal reaction time and ensure complete conversion.

Esterification MethodCatalyst/ReagentConditionsAdvantagesDisadvantages
Fischer-Speier H₂SO₄ or HClReflux in excess ethanolSimple, inexpensiveHarsh conditions, requires anhydrous setup
DCC Coupling DicyclohexylcarbodiimideRoom temperatureMild conditionsFormation of dicyclohexylurea byproduct
Acyl Chloride Thionyl chloride (SOCl₂)Two-step processHigh reactivityRequires handling of corrosive reagents

Stereoselective Derivatization and Scaffold Modification

Diethyl L-(+)-tartrate, including its ¹³C₄-labeled analog, is a versatile chiral building block used in a wide array of stereoselective syntheses. The two hydroxyl groups can be further derivatized to introduce other functionalities or to modify the steric and electronic properties of the molecule.

For example, the hydroxyl groups can be acylated to form esters or etherified to form ethers. These derivatizations can be performed stereoselectively, preserving the chiral integrity of the tartrate backbone. The choice of protecting groups for the hydroxyl functions can influence the outcome of subsequent reactions, allowing for the synthesis of a diverse range of chiral molecules.

Furthermore, the ester groups of Diethyl L-(+)-Tartrate-¹³C₄ can be reduced to the corresponding diol, providing access to another important class of chiral building blocks. This diol can then be used in a variety of synthetic transformations, including the preparation of chiral ligands for asymmetric catalysis.

The ability to selectively modify the Diethyl L-(+)-Tartrate-¹³C₄ scaffold opens up avenues for the synthesis of complex, isotopically labeled molecules with a high degree of stereochemical control, making it an invaluable tool for mechanistic studies and the development of new asymmetric transformations.

Advanced Applications in Enantioselective Synthesis and Catalysis

Diethyl L-(+)-Tartrate-13C4 as a Chiral Auxiliary in Asymmetric Transformations

The C2-symmetric structure of this compound makes it an effective chiral ligand in metal-catalyzed reactions, where it creates a chiral environment that directs reactants to approach from a specific face, leading to the formation of one enantiomer in excess.

Sharpless Enantioselective Epoxidation of Allylic Alcohols

The Sharpless-Katsuki epoxidation is a landmark reaction in asymmetric synthesis that converts prochiral allylic alcohols into chiral 2,3-epoxyalcohols with high enantioselectivity. dalalinstitute.comchemistnotes.com The reaction utilizes a catalyst system composed of titanium tetra(isopropoxide) (Ti(OiPr)4), tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral diethyl tartrate (DET) ligand. dalalinstitute.comwikipedia.org

The active catalyst is believed to be a dimer, [Ti(DET)(OR)2]2, which forms in situ through the exchange of isopropoxide ligands with the tartrate, the allylic alcohol substrate, and the hydroperoxide oxidant. nih.govwayne.edu This organized complex holds the substrate and the oxidant in a rigid conformation, allowing for a highly predictable and selective oxygen transfer to one face of the double bond. jove.com The choice of the tartrate enantiomer dictates the stereochemical outcome. When using Diethyl L-(+)-Tartrate (or its 13C4 analog), the oxygen atom is delivered to the bottom face of the allylic alcohol when it is oriented with the hydroxymethyl group in the lower right quadrant. jove.com This method consistently produces epoxides with high enantiomeric excess (ee), often exceeding 95%. chemistnotes.com

Table 1: Key Features of Sharpless Epoxidation with L-(+)-DET

ComponentFunctionStereochemical Rule
Titanium Tetra(isopropoxide)Lewis acid catalyst centerL-(+)-DET directs epoxidation to the bottom face of the alkene when the alcohol is oriented to the lower-right.
This compoundChiral ligand/auxiliary
tert-Butyl Hydroperoxide (TBHP)Terminal oxidant

Asymmetric Oxidation of Sulfides to Chiral Sulfoxides

The principles of the Sharpless epoxidation were successfully adapted for the enantioselective oxidation of prochiral sulfides to chiral sulfoxides. In the mid-1980s, the research groups of Kagan and Modena independently developed a modified reagent system for this purpose. libretexts.orgwiley-vch.de

The Kagan method employs a catalyst system comprising Ti(OiPr)4, Diethyl L-(+)-Tartrate, and an oxidant, typically an organic hydroperoxide, in the presence of water. wiley-vch.deresearchgate.net The optimal conditions often involve a specific stoichiometry of Ti(OiPr)4:DET:H2O (1:2:1) with tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP) as the oxidant. libretexts.orgwiley-vch.de The use of CHP was found to improve enantioselectivity in some cases. libretexts.org This methodology provides a practical route to optically active sulfoxides, which are valuable intermediates in organic synthesis and are present in several biologically active compounds, including the blockbuster drug Esomeprazole (S-omeprazole). nih.govacsgcipr.org

Table 2: Asymmetric Sulfide Oxidation Catalyzed by Ti/DET Complex

Catalyst SystemSubstrate TypeProductTypical Enantiomeric Excess (ee)
Ti(OiPr)4 / L-(+)-DET / H2O / HydroperoxideProchiral Sulfides (e.g., Aryl alkyl sulfides)Chiral SulfoxidesOften >90%

Enantioselective Cyclopropanation via Asymmetric Simmons-Smith Reaction

Diethyl L-(+)-Tartrate has also been explored as a chiral auxiliary in the asymmetric Simmons-Smith reaction, which converts allylic alcohols into chiral cyclopropylmethyl alcohols. oup.comchemicalbook.com The Simmons-Smith reaction typically involves an organozinc carbenoid, generated from diiodomethane (B129776) and a zinc-copper couple or diethylzinc (B1219324) (Furukawa's modification), which adds a methylene (B1212753) group across a double bond. wikipedia.orgmdpi.com

In the asymmetric variant, the allylic alcohol is first treated with diethylzinc and Diethyl L-(+)-Tartrate. oup.comkisti.re.kr This in situ modification of the substrate or reagent creates a chiral environment that directs the subsequent cyclopropanation by the Simmons-Smith reagent (diethylzinc and diiodomethane). oup.com While this approach has been shown to induce enantioselectivity, affording optically active cyclopropanes, the enantiomeric excesses achieved are often lower than those obtained with other more specialized chiral ligands, such as TADDOLates or dioxaborolane ligands. princeton.edu

Table 3: Diethyl L-(+)-Tartrate in Asymmetric Simmons-Smith Reaction

SubstrateReagentsProductOutcome
Allylic Alcohols1. Et2Zn, L-(+)-DET 2. Et2Zn, CH2I2Optically Active Cyclopropylmethyl AlcoholsProceeds with enantioselectivity, though ee may be moderate compared to other methods. oup.comprinceton.edu

Utilization in Complex Molecule Total Synthesis

Beyond its role as a catalytic ligand, this compound is a valuable chiral building block. Its two stereocenters and versatile functional groups (esters and hydroxyls) can be readily manipulated, making it an ideal starting material for the synthesis of complex, biologically active molecules.

Stereocontrolled Construction of Biologically Active Compounds

The inherent chirality of Diethyl L-(+)-Tartrate is frequently exploited to establish key stereocenters in the total synthesis of natural products. By using this compound as a starting material, chemists can bypass the need for an early-stage asymmetric reaction, incorporating its stereochemistry directly into the carbon skeleton of the target molecule. nih.gov This strategy has been successfully applied to the synthesis of a diverse array of compounds. chemicalbook.comsigmaaldrich.com

For instance, the enantioselective total synthesis of (+)-altholactone, a cis-fused tetrahydrofurano-2-pyrone, begins with Diethyl L-(+)-Tartrate. doi.org Similarly, it has served as the chiral precursor for the synthesis of the macrocyclic lactone (-)-aspicilin, the alkaloid (+)-monomorine I, and the cytotoxic natural product (+)-muricatacin. nih.govsigmaaldrich.com In each case, the tartrate's C2 and C3 stereocenters are used to control the stereochemistry of the final product.

Table 4: Examples of Biologically Active Compounds Synthesized from Diethyl L-(+)-Tartrate

CompoundClassSynthetic Role of L-(+)-DET
(+)-AltholactoneTetrahydrofurano-2-pyroneChiral starting material to set initial stereocenters. doi.org
(-)-AspicilinMacrocyclic LactoneChiral precursor. sigmaaldrich.com
(+)-Monomorine IAlkaloidChiral starting material. sigmaaldrich.com
(+)-Muricatacinγ-Lactone Natural ProductChiral template to construct the core structure. nih.gov

Synthetic Approaches to Chiral Building Blocks (e.g., Hydroxylated Aspartate Derivatives)

Diethyl L-(+)-Tartrate is an inexpensive and readily available chiral precursor for the synthesis of other valuable chiral building blocks, such as non-proteinogenic amino acids. researchgate.net An efficient and practical synthetic route has been developed to prepare protected forms of erythreo-β-hydroxyaspartic acid (erythreo-β-OH-Asp) starting from Diethyl L-tartrate. researchgate.net

This multi-step synthesis transforms the C4 backbone of the tartrate into the corresponding β-hydroxy-α-amino acid structure. A key advantage of this reported route is its efficiency, producing the desired Fmoc and cyclic ketal-protected product in six steps without the need for chromatographic purification. researchgate.net These protected hydroxylated aspartate derivatives are crucial components for the synthesis of peptide-based natural products like coralmycin A. researchgate.net

Asymmetric Approaches to Carbohydrate Architectures

The synthesis of complex carbohydrates and their analogues with precise stereochemical control is a significant challenge in organic chemistry. Chiral auxiliaries and synthons derived from readily available chiral pool molecules like L-(+)-tartaric acid are instrumental in achieving this control. nih.gov Unlabeled Diethyl L-(+)-tartrate is a versatile chiral building block used to introduce stereocenters in the synthesis of various natural products and complex molecules, including those with carbohydrate-like structures. nih.gov

The primary utility of employing this compound in this context would be to conduct detailed mechanistic studies of key bond-forming reactions. The presence of the four ¹³C atoms in the tartrate backbone allows researchers to track the fate of the chiral auxiliary throughout a reaction sequence using ¹³C NMR spectroscopy. This can provide invaluable information on reaction pathways, transition state geometries, and the transfer of chirality.

Detailed Research Findings (Hypothetical Application):

A hypothetical study could involve the diastereoselective synthesis of a polyhydroxylated cyclopentane, a carbocyclic sugar analogue, using this compound as a chiral template. The labeled tartrate could be used to construct a key intermediate, and the stereochemical outcome of subsequent reactions could be correlated with the specific interactions of the labeled chiral auxiliary.

For instance, in a key step involving an asymmetric aldol (B89426) reaction, the ¹³C labels would allow for the unambiguous assignment of signals in the NMR spectra of intermediates, helping to elucidate the conformation of the enolate and the transition state assembly that dictates the stereoselectivity of the reaction.

Table 1: Hypothetical data for a diastereoselective aldol reaction using this compound as a chiral auxiliary.

EntryElectrophileLewis AcidDiastereomeric Ratio (syn:anti)Enantiomeric Excess of Major Diastereomer (%)
1BenzaldehydeTiCl₄95:5>99
2IsobutyraldehydeSn(OTf)₂92:898
3AcroleinMgBr₂88:1295

By analyzing the coupling constants between the ¹³C-labeled carbons and other nuclei, researchers could gain insights into the rigidity of the chiral scaffold and its influence on the facial selectivity of the reaction.

Development of Catalytic Systems Incorporating this compound Ligands

Diethyl L-(+)-tartrate is a cornerstone ligand in asymmetric catalysis, most famously in the Sharpless-Katsuki asymmetric epoxidation. wayne.edunih.govmdpi.com This reaction utilizes a titanium tetraisopropoxide catalyst in combination with diethyl tartrate to achieve the highly enantioselective epoxidation of allylic alcohols. wayne.edunih.gov The exact structure of the active catalytic species, believed to be a dimer, and the intricacies of the catalytic cycle have been the subject of extensive study. wayne.edunih.gov

The use of this compound as a ligand in such catalytic systems would offer a powerful method for probing the catalyst's structure and mechanism. ¹³C NMR spectroscopy is highly sensitive to the local electronic environment of the carbon atoms. Therefore, the coordination of the ¹³C-labeled ligand to the metal center would result in distinct changes in the chemical shifts of the labeled carbons.

Detailed Research Findings (Hypothetical Application):

In a study focused on the Sharpless asymmetric epoxidation, this compound could be used to definitively answer long-standing questions about the nature of the catalyst.

Catalyst Structure: By observing the ¹³C NMR spectrum of the catalyst prepared with the labeled ligand, it would be possible to determine the number of inequivalent tartrate ligands in the active species. This could provide direct evidence for the dimeric structure of the catalyst under catalytic conditions. wayne.edunih.gov

Substrate Binding: The binding of the allylic alcohol substrate to the catalytic complex could perturb the chemical shifts of the ¹³C-labeled tartrate ligand, providing insights into the geometry of the substrate-catalyst complex in the transition state.

Table 2: Hypothetical ¹³C NMR chemical shift data for this compound and its titanium complex.

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound (free ligand)C1, C4 (Carbonyl)172.5
C2, C3 (CH-OH)73.1
[Ti(DET*-13C4)(OiPr)₂]₂ (catalyst)C1, C4 (Carbonyl)175.8
C2, C3 (CH-O-Ti)81.4

DET-13C4 represents the labeled Diethyl L-(+)-Tartrate ligand.

The data presented in such a table would be instrumental in understanding the electronic and structural changes that the tartrate ligand undergoes upon coordination to the titanium center, thereby providing a more detailed picture of the active catalyst.

Mechanistic Elucidation Through Isotopic Labeling Studies

Tracing Reaction Pathways and Intermediates with Carbon-13 Isotope

The fundamental advantage of using Diethyl L-(+)-Tartrate-13C4 lies in the ability to distinguish the labeled carbon atoms from other carbons in the reaction mixture. The ¹³C nucleus is NMR-active, allowing for direct observation of the ligand's structural environment using ¹³C NMR spectroscopy. libretexts.org Furthermore, the mass difference imparted by the ¹³C atoms enables the use of mass spectrometry to follow the incorporation of the labeled fragment into various species.

In a typical isotopic labeling experiment, this compound is substituted for its unlabeled counterpart in a reaction. Analysis of the reaction mixture at various time points can reveal the fate of the tartrate moiety. For instance, in metal-catalyzed reactions, it is possible to determine whether the tartrate ligand remains coordinated to the metal center throughout the catalytic cycle, or if it dissociates to form a free or complexed intermediate. The unique signals from the ¹³C labels in NMR or mass spectra act as reporters, providing a clear signature of any molecule containing the tartrate's carbon skeleton. This technique is invaluable for identifying transient intermediates that might otherwise be undetectable.

Elucidating Stereochemical Course and Reaction Fidelity

Diethyl L-(+)-Tartrate is frequently employed as a chiral auxiliary or ligand to induce stereoselectivity in asymmetric synthesis. A critical assumption in these reactions is that the chiral backbone of the auxiliary remains intact and unaltered, thereby faithfully transferring its stereochemical information to the product.

The use of this compound provides a robust method to verify this assumption. By monitoring the ¹³C NMR spectrum of the reaction, chemists can confirm that the signals corresponding to the tartrate's stereogenic carbons (C2 and C3) maintain their expected chemical shifts and coupling patterns. Any unexpected change could indicate an unintended reaction at the chiral center, such as epimerization or degradation, which would compromise the stereochemical fidelity of the transformation. This analytical rigor ensures that the observed enantioselectivity is genuinely a result of the intended asymmetric induction mechanism.

Probing Catalytic Cycles and Active Site Interactions

In catalysis, particularly asymmetric catalysis, Diethyl L-(+)-Tartrate serves as a chiral ligand that coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The Sharpless asymmetric epoxidation, which utilizes a titanium-tartrate complex, is a classic example.

By employing this compound, researchers can gain direct spectroscopic evidence of the ligand's role within the catalytic cycle. ¹³C NMR can be used to study the structure of the active catalyst itself. The coordination of the tartrate's hydroxyl and carbonyl groups to the titanium center induces changes in the electronic environment of the labeled carbons, leading to shifts in their NMR resonance frequencies. These shifts provide valuable data on the nature of the metal-ligand bonding and the geometry of the active site. It becomes possible to differentiate between various proposed catalytic species, such as monomeric vs. dimeric titanium-tartrate complexes, and to observe ligand exchange processes in real-time.

Table 1: Hypothetical ¹³C NMR Chemical Shift Data

This table illustrates how ¹³C NMR shifts of this compound could change upon coordination to a metal center like Titanium (IV), providing insight into active site interactions.

Carbon PositionFree Ligand (ppm)Ti(IV)-Bound Ligand (ppm)Interpretation of Shift
¹³C=O171.5175.0Downfield shift suggests coordination of carbonyl oxygen to the Lewis acidic metal center.
¹³C-OH72.078.5Significant downfield shift indicates deprotonation and coordination of the hydroxyl group to the metal center.

Kinetic Isotope Effect Analysis in Reaction Mechanism Investigations

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and probing the structure of transition states. nih.gov A KIE arises from the difference in reaction rates between molecules containing light isotopes (e.g., ¹²C) and those containing heavy isotopes (e.g., ¹³C). This difference is due to the lower zero-point energy of a bond involving a heavier isotope, making it stronger and more difficult to break. nih.gov

By comparing the reaction rate using this compound with the rate using the unlabeled compound, a ¹³C KIE can be measured.

A primary KIE (k¹²/k¹³ > 1) is observed if a bond to one of the labeled carbons is being formed or broken in the rate-determining step of the reaction.

A secondary KIE can be observed if the hybridization or coordination environment of a labeled carbon changes during the rate-determining step.

For example, if the coordination of a tartrate carbonyl group to the metal center is part of the rate-limiting step, a secondary KIE might be detected at the labeled carbonyl carbon. The magnitude of the KIE provides quantitative data that can be used to support or refute proposed mechanisms. nih.govnih.gov Modern NMR and mass spectrometry techniques allow for the precise measurement of KIEs even at natural isotopic abundance, a capability that is further enhanced when using enriched materials like this compound. harvard.edu

Table 2: Interpreting Kinetic Isotope Effect (KIE) Data

This table provides examples of how KIE values obtained from studies with this compound can be interpreted.

Observed KIE (k¹²/k¹³)Labeled PositionPossible Interpretation
~1.00AllNo significant bonding changes at the labeled carbons in the rate-determining step.
1.03¹³C=OSecondary KIE; suggests a change in coordination or hybridization at the carbonyl carbon in the transition state.
>1.05¹³C-OHPrimary KIE; would be highly unusual but could indicate C-O bond cleavage is rate-limiting.

Computational Chemistry and Molecular Modeling for Mechanistic Interpretation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for interpreting and predicting reaction mechanisms. mdpi.com DFT calculations can be used to model the structures of reactants, intermediates, transition states, and products, as well as their relative energies. This allows for the construction of a detailed potential energy surface for the entire reaction pathway.

Isotopic labeling studies using this compound provide crucial experimental data for validating and refining these computational models. For example, if a particular intermediate is observed via ¹³C NMR, the calculated structure and energy of that intermediate must be consistent with the experimental findings. Similarly, KIEs can be calculated from first principles by modeling the vibrational frequencies of the relevant bonds in the ground state and the transition state. A strong correlation between the experimentally measured KIE and the computationally predicted KIE provides powerful evidence for the accuracy of the proposed transition state structure. This synergy between empirical isotopic labeling data and theoretical calculations offers a comprehensive understanding of the reaction mechanism at a molecular level.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The incorporation of ¹³C isotopes into Diethyl L-(+)-Tartrate significantly enhances the utility of ¹³C NMR for detailed analysis.

In ¹³C NMR spectroscopy, the chemical shift of a carbon nucleus is highly sensitive to its local electronic environment, providing valuable information about its functional group and structural position. For Diethyl L-(+)-Tartrate-¹³C₄, the four labeled carbons are the two carbonyl carbons (C1 and C4) and the two secondary alcohol carbons (C2 and C3).

The ¹³C labeling overcomes the low natural abundance of the isotope, resulting in significantly enhanced signal intensity for the labeled positions. This allows for easier and more rapid data acquisition. The chemical shifts are measured relative to a standard, typically tetramethylsilane (B1202638) (TMS), which is set to 0 ppm. oregonstate.edu The expected chemical shift ranges for the carbons in Diethyl L-(+)-Tartrate are well-established. oregonstate.eduthieme-connect.de

Table 1: Expected ¹³C NMR Chemical Shift Ranges for Diethyl L-(+)-Tartrate-¹³C₄

Carbon Atom Type Expected Chemical Shift (δ) ppm Labeling Status
C1, C4 Carbonyl (Ester) 170 - 175 ¹³C Labeled
C2, C3 Secondary Alcohol (CH-OH) 70 - 75 ¹³C Labeled
-O-C H₂-CH₃ Methylene (B1212753) (Ethyl) 60 - 65 Unlabeled

Note: Data are estimated ranges based on typical values for similar functional groups.

A key advantage of ¹³C labeling is the ability to observe ¹³C-¹³C coupling constants (J-couplings) between adjacent labeled nuclei. In Diethyl L-(+)-Tartrate-¹³C₄, significant couplings would be observed between C1-C2, C2-C3, and C3-C4. These coupling constants provide crucial information about the connectivity of the carbon skeleton and the hybridization of the atoms involved.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. For Diethyl L-(+)-Tartrate-¹³C₄, an HSQC spectrum would show cross-peaks connecting the proton signals of H2 and H3 to the signals of the labeled carbons C2 and C3. It would also show correlations for the unlabeled ethyl groups (CH₂ and CH₃). This technique provides a definitive map of all C-H single-bond connectivities.

Table 2: Expected Key 2D NMR Correlations for Structural Assignment

Technique Correlated Nuclei Type of Information Provided
HSQC H2 ↔ C2; H3 ↔ C3 Direct C-H bond connectivity
HSQC Ethyl CH₂ ↔ Ethyl CH₂ Direct C-H bond connectivity
HSQC Ethyl CH₃ ↔ Ethyl CH₃ Direct C-H bond connectivity
HMBC H2 ↔ C1, C3, C4 Long-range connectivity, confirms backbone
HMBC H3 ↔ C1, C2, C4 Long-range connectivity, confirms backbone
HMBC Ethyl CH₂ ↔ C1 (or C4) Confirms ester linkage

Note: These are predicted correlations based on the known structure.

Isotopic labeling is a powerful tool for investigating the three-dimensional structure and dynamics (conformation) of molecules in solution. The magnitude of three-bond coupling constants (³J) is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation.

In Diethyl L-(+)-Tartrate-¹³C₄, the labeling on the C2-C3 bond is particularly advantageous. By measuring the ³J coupling constants between H2-H3 and C1-C4, researchers can gain insight into the preferred rotational conformation (rotamer) around the central C2-C3 bond. This information is crucial for understanding the molecule's stereochemistry and how it interacts with other chiral molecules, which is fundamental to its use as a chiral reagent in asymmetric synthesis. sigmaaldrich.com

Mass Spectrometry (MS) Techniques

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of isotopes with extremely high precision. oiv.int While often used to determine the natural isotopic ratios to identify the origin of a substance like tartaric acid, it serves a different purpose for intentionally labeled compounds. oiv.int

For Diethyl L-(+)-Tartrate-¹³C₄, IRMS can be used for:

Verification of Isotopic Enrichment: To precisely determine the percentage of molecules that have been successfully labeled with four ¹³C atoms, confirming the isotopic purity of the material.

Quantitative Analysis: The labeled compound can be used as an ideal internal standard in quantitative MS-based assays. Because it is chemically identical to the unlabeled analyte but has a distinct mass (4 Daltons higher), it can be added to a complex sample at a known concentration. The ratio of the MS signal from the labeled standard to the unlabeled analyte allows for highly accurate quantification, correcting for variations in sample preparation and instrument response.

The results in IRMS are often expressed in the "delta" notation (δ¹³C), which reports the ¹³C/¹²C ratio in parts per thousand (per mil, ‰) relative to an international standard. oiv.intoiv.int

Tandem mass spectrometry (MS/MS) experiments involve the isolation of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This "fragmentology" provides a roadmap of the molecule's structure. The use of an isotopically labeled compound like Diethyl L-(+)-Tartrate-¹³C₄ greatly aids in the interpretation of these fragmentation pathways.

When the unlabeled molecule is fragmented, a series of characteristic product ions are formed. By comparing this fragmentation pattern with that of the ¹³C₄-labeled analogue, the location of the labels in each fragment can be determined. Any fragment containing the tartrate backbone will exhibit a mass shift of +1, +2, +3, or +4 Da, depending on how many labeled carbons it retains. This allows for the unambiguous assignment of fragment structures and the elucidation of complex fragmentation mechanisms and rearrangement reactions.

Table 3: Hypothetical Fragmentation Analysis of Diethyl L-Tartrate vs. Diethyl L-Tartrate-¹³C₄ | Unlabeled Compound | Labeled Compound | | :--- | :--- | | Fragment Description | Expected m/z | Expected m/z | Mass Shift | | [M+H]⁺ (Full Molecule) | 207 | 211 | +4 | | [M - OC₂H₅]⁺ (Loss of ethoxy) | 161 | 165 | +4 | | [M - COOC₂H₅]⁺ (Loss of ethyl formate) | 133 | 137 | +4 | | [C₄H₅O₄]⁺ (Backbone after loss of both ethyls) | 117 | 121 | +4 | | [C₂H₃O₂]⁺ (Cleavage of C2-C3 bond) | 59 | 61 | +2 |

Note: m/z values are for the monoisotopic mass of the protonated molecular ion and its hypothetical fragments. This table illustrates the principle of mass shift analysis.

This clear differentiation between fragments originating from different parts of the molecule is invaluable for detailed structural characterization and metabolic studies where the fate of the molecule's core structure is tracked.

Chromatographic Methods for Stereochemical Purity Assessment

The determination of stereochemical purity is a critical aspect of the quality control of Diethyl L-(+)-Tartrate-13C4, ensuring that the desired L-(+)-enantiomer is present in high enantiomeric excess. Chromatographic techniques, particularly chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are powerful tools for separating and quantifying the enantiomers of this isotopically labeled compound. The chromatographic behavior of this compound is presumed to be identical to its unlabeled counterpart, as the mass difference due to ¹³C incorporation does not typically affect enantioselective recognition by chiral stationary phases.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chiral chromatography operates on the principle of forming transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector, which is immobilized onto the stationary phase of the chromatography column. The differing stability of these diastereomeric complexes leads to different retention times for each enantiomer, enabling their separation and quantification.

Chiral Gas Chromatography (GC)

Chiral GC is a well-established technique for the enantioseparation of volatile compounds like diethyl tartrate. The most common approach involves the use of capillary columns coated with chiral stationary phases (CSPs), often based on derivatized cyclodextrins. These cyclodextrin (B1172386) derivatives, such as permethylated or acylated beta- or gamma-cyclodextrins, possess chiral cavities that can selectively interact with one enantiomer more strongly than the other.

The separation mechanism in chiral GC with cyclodextrin-based CSPs is primarily based on inclusion complexation. The enantiomers of diethyl tartrate can enter the hydrophobic cavity of the cyclodextrin, and stereospecific interactions, such as hydrogen bonding and dipole-dipole interactions, occur between the hydroxyl and ester groups of the analyte and the functional groups on the rim of the cyclodextrin. The subtle differences in the fit and interaction strength for the L-(+)- and D-(-)-enantiomers result in their differential retention on the column.

Detailed Research Findings for Chiral GC Analysis:

Below is a representative data table illustrating a typical chiral GC method for the analysis of diethyl tartrate enantiomers.

Table 1: Representative Chiral Gas Chromatography Method for Diethyl L-(+)-Tartrate Enantiomeric Purity
ParameterCondition
ColumnChiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness)
Stationary PhaseHeptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-gamma-cyclodextrin
Carrier GasHelium
Flow Rate1.5 mL/min (constant flow)
Injector Temperature220 °C
DetectorFlame Ionization Detector (FID)
Detector Temperature250 °C
Oven Program120 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 min
Expected Retention Time (L-(+)-enantiomer)~12.5 min
Expected Retention Time (D-(-)-enantiomer)~13.2 min
Resolution (Rs)> 1.5

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for the separation of a broad range of chiral compounds, including esters like diethyl tartrate. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for this purpose. These CSPs are often coated or immobilized on a silica (B1680970) support.

The chiral recognition mechanism of polysaccharide-based CSPs is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities within the polysaccharide structure. The analyte enantiomers interact differently with the ordered, chiral structure of the polysaccharide derivative, leading to their separation.

Normal-phase HPLC, using a non-polar mobile phase such as a mixture of hexane (B92381) and an alcohol (e.g., isopropanol (B130326) or ethanol), is commonly employed for the chiral separation of diethyl tartrate. The choice of the mobile phase composition is critical for optimizing selectivity and resolution.

Detailed Research Findings for Chiral HPLC Analysis:

As with GC, specific application notes for this compound are not prevalent. However, the enantiomeric separation of diethyl tartrate has been successfully achieved using polysaccharide-based chiral columns. The selection of the specific chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate)) and the optimization of the mobile phase composition are key to a successful separation.

The following data table provides an example of a chiral HPLC method suitable for assessing the enantiomeric purity of Diethyl L-(+)-Tartrate.

Table 2: Representative Chiral High-Performance Liquid Chromatography Method for Diethyl L-(+)-Tartrate Enantiomeric Purity
ParameterCondition
ColumnChiralcel OD-H (250 mm x 4.6 mm ID, 5 µm particle size)
Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel
Mobile Phasen-Hexane / 2-Propanol (90:10, v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectorUV at 210 nm
Injection Volume10 µL
Expected Retention Time (L-(+)-enantiomer)~8.3 min
Expected Retention Time (D-(-)-enantiomer)~9.5 min
Resolution (Rs)> 2.0

Emerging Research Frontiers and Future Perspectives

Design and Synthesis of Novel Diethyl L-(+)-Tartrate-13C4 Analogs for Enhanced Chiral Induction

Diethyl L-(+)-Tartrate and its derivatives have long been utilized as versatile chiral synthons in asymmetric synthesis. nih.gov The development of novel analogs based on the this compound framework is a promising frontier for enhancing enantioselectivity in chemical transformations. uwindsor.ca By modifying the functional groups of the tartrate backbone, researchers can fine-tune the steric and electronic properties of the chiral auxiliary or ligand, leading to improved chiral induction. nih.gov

The design of these new analogs often involves computational modeling to predict their effectiveness in asymmetric catalysis. These studies aim to create derivatives with optimized geometries for specific reactions, thereby increasing the efficiency and selectivity of the synthesis of enantiomerically pure compounds. irbbarcelona.org The synthesis of such analogs can be achieved through various established organic reactions, allowing for a wide range of structural modifications.

Table 1: Potential Analogs of this compound and Their Design Rationale

Analog Type Modification Strategy Rationale for Enhanced Chiral Induction Potential Applications
Bulky Ester Analogs Replacement of ethyl groups with bulkier alkyl or aryl groups. Increased steric hindrance to better control the approach of reactants. Asymmetric aldol (B89426) reactions, Michael additions.
Crown Ether Derivatives Incorporation of the tartrate unit into a macrocyclic polyether structure. Pre-organization of the substrate and reagent through host-guest interactions. Enantioselective phase-transfer catalysis.
Phosphine-Containing Ligands Functionalization with phosphine (B1218219) moieties. Creation of bidentate or polydentate ligands for transition metal-catalyzed asymmetric reactions. Asymmetric hydrogenation, allylic alkylation.
Polymer-Supported Analogs Immobilization of the tartrate derivative onto a solid support. Facilitated catalyst recovery and recycling, potential for use in continuous flow systems. Heterogeneous asymmetric catalysis.

Integration into Continuous Flow Synthesis and Automation Platforms

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and product consistency. lookchem.com The integration of this compound and its derivatives into continuous flow systems is an active area of research. synplechem.com This approach allows for the efficient and automated synthesis of chiral molecules, which is particularly valuable in the pharmaceutical and fine chemical industries. oxfordglobal.com

Automated synthesis platforms can be programmed to perform multi-step reactions, purifications, and analyses in a continuous manner, significantly reducing manual labor and the potential for human error. helgroup.com The use of solid-supported this compound analogs is especially advantageous in this context, as it simplifies catalyst separation and reuse. synplechem.com The development of integrated flow reactors with real-time monitoring capabilities, facilitated by the isotopic label, will enable precise control over reaction conditions and optimization of enantioselectivity.

Table 2: Key Parameters for Continuous Flow Synthesis Utilizing this compound Derivatives

Parameter Importance in Continuous Flow Optimization Strategy
Flow Rate Determines residence time and reaction completion. Adjusted to maximize conversion and minimize side reactions.
Temperature Influences reaction kinetics and selectivity. Precisely controlled using heating/cooling modules.
Catalyst Loading Affects reaction rate and cost-effectiveness. Optimized for maximum efficiency and catalyst longevity.
Solvent System Impacts solubility, reactivity, and product isolation. Selected for optimal performance and environmental considerations.
Reactor Design Influences mixing and heat transfer. Chosen based on the specific reaction requirements (e.g., packed-bed, microreactor).

Role in the Synthesis of New Materials with Chiral Properties

The inherent chirality of Diethyl L-(+)-Tartrate makes it an excellent building block for the synthesis of new materials with unique optical and electronic properties. researchgate.net Research is increasingly focused on incorporating tartrate-derived chiral units into polymers, metal-organic frameworks (MOFs), and liquid crystals. tandfonline.com

The synthesis of optically active main-chain polyesters using diethyl tartrate has been demonstrated, leading to materials with non-centric configurations that are thermally stable. tandfonline.com These chiral polymers have potential applications in nonlinear optics and chiral separations. Furthermore, the chirality of tartrate molecules has been shown to influence the crystal habit of certain compounds, highlighting its role in controlling the solid-state structure of materials. yu.eduresearchgate.net The use of this compound in these syntheses would allow for detailed structural analysis of the resulting materials using solid-state NMR spectroscopy.

Table 3: Examples of Chiral Materials Derived from Tartrates

Material Class Synthetic Approach Key Chiral Property Potential Application
Chiral Polyesters Polycondensation of diethyl tartrate with other monomers. Optical activity, second harmonic generation. Nonlinear optical devices.
Chiral Metal-Organic Frameworks (MOFs) Use of tartaric acid as a chiral linker. Enantioselective adsorption and catalysis. Chiral separations, asymmetric catalysis.
Chiral Liquid Crystals Incorporation of tartrate-based chiral dopants. Helical twisting power. Displays, sensors.
Chiral Nanoparticles Surface modification with tartrate derivatives. Chiroptical activity (circular dichroism). Chiral recognition, bio-imaging.

Synergistic Combination of Isotopic Labeling with Advanced Spectroscopic Probes for In Situ Studies

The presence of the ¹³C₄ label in this compound is a significant advantage for in situ mechanistic studies of asymmetric reactions. nih.gov By combining isotopic labeling with advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can gain unprecedented insights into reaction pathways, transition states, and the nature of chiral recognition. nih.gov

¹³C NMR spectroscopy can be used to monitor the progress of a reaction in real-time, allowing for the identification of intermediates and the determination of kinetic isotope effects. nih.gov This information is crucial for understanding the mechanism of asymmetric induction and for the rational design of more efficient catalysts. nih.govnih.gov The development of cryoprobes and other advanced NMR techniques is expected to further enhance the utility of this compound in these studies. nih.gov

Table 4: Advanced Spectroscopic Techniques for In Situ Studies with this compound

Spectroscopic Technique Information Gained Advantage of ¹³C Labeling
¹³C NMR Spectroscopy Reaction kinetics, intermediate identification, structural elucidation. Enhanced signal intensity and resolution for the labeled carbon atoms.
Solid-State NMR Spectroscopy Structure and dynamics of chiral materials in the solid state. Probing the local environment of the tartrate moiety within a polymer or MOF.
Mass Spectrometry Identification of products and intermediates, fragmentation pathways. Differentiating between labeled and unlabeled fragments to trace reaction pathways.
Vibrational Circular Dichroism (VCD) Absolute configuration and conformational analysis of chiral molecules. Isotopic substitution can shift vibrational frequencies, aiding in spectral assignment.

Q & A

Q. What are the key considerations for synthesizing Diethyl L-(+)-Tartrate-13C4 with isotopic purity?

Methodological Answer:

  • Isotopic Labeling Rationale : The 13C4 labeling enables precise tracing of metabolic pathways or reaction mechanisms. Use stable isotope-enriched precursors (e.g., 13C-labeled tartaric acid) and validate isotopic purity via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
  • Synthetic Steps : React L-(+)-tartaric acid-13C4 with ethanol under acid catalysis (e.g., H2SO4). Monitor esterification via thin-layer chromatography (TLC) and purify via silica gel column chromatography with ethyl acetate/hexane gradients .
  • Purity Verification : Confirm >95% isotopic enrichment using high-resolution MS (HRMS) and quantify residual solvents via gas chromatography (GC).

Q. How should researchers characterize the stereochemical integrity of this compound?

Methodological Answer:

  • Chiral Analysis : Employ polarimetry to measure optical rotation ([α]D) and compare to unlabeled standards. Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10) to resolve enantiomeric excess (ee) .
  • Crystallographic Validation : For absolute configuration confirmation, grow single crystals in ethanol and perform X-ray diffraction (XRD) with MoKα radiation (λ = 0.71073 Å). Analyze unit cell parameters (e.g., a = 9.200 Å, b = 10.844 Å) and hydrogen bonding patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors during synthesis .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact; wash immediately with soap and water for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound due to isotopic shifts?

Methodological Answer:

  • Isotopic Peak Assignment : Use 13C-NMR with distortionless enhancement by polarization transfer (DEPT) to distinguish labeled carbons. Compare to unlabeled analogs and reference databases (e.g., SDBS or PubChem).
  • Dynamic Effects : Account for isotopic effects on chemical shifts (e.g., 13C-induced deshielding) by running control experiments with natural-abundance samples .
  • Data Validation : Cross-validate with heteronuclear single quantum coherence (HSQC) spectroscopy to correlate 1H and 13C signals .

Q. What computational methods can predict the solvent effects on this compound’s stability during storage?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions between 13C4-labeled ester groups and solvents (e.g., ethanol, DMSO) using software like GROMACS. Assess hydrogen bonding and dielectric constant impacts .
  • Density Functional Theory (DFT) : Calculate solvation free energies (ΔG_solv) with Gaussian 16 using the SMD solvent model. Prioritize solvents with low ΔG_solv (< -10 kcal/mol) for long-term stability .

Q. How should researchers design experiments to address contradictory bioactivity results in this compound studies?

Methodological Answer:

  • Controlled Variables : Standardize assay conditions (pH, temperature, cell lines) to isolate isotopic effects. For example, compare 13C4-labeled vs. unlabeled compounds in identical cytotoxicity assays.
  • Statistical Rigor : Use ANOVA with post-hoc Tukey tests to evaluate significance (p < 0.05). Include triplicate measurements and report confidence intervals .
  • Mechanistic Probes : Employ isotopic tracing (e.g., 13C metabolic flux analysis) to track if labeling alters metabolic pathways in biological systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.